molecular formula C13H8FN B12549681 9-Fluorobenzo[h]quinoline CAS No. 163275-61-4

9-Fluorobenzo[h]quinoline

Cat. No.: B12549681
CAS No.: 163275-61-4
M. Wt: 197.21 g/mol
InChI Key: OOQHWHBPBYDOAU-UHFFFAOYSA-N
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Description

9-Fluorobenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 9th position of the benzo[h]quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the use of nanostructured titanium dioxide (TiO2) photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact while maximizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Mechanism of Action

The mechanism of action of 9-Fluorobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

9-Fluorobenzo[h]quinoline can be compared with other similar compounds such as benzo[h]quinoline and benzo[c]acridine. These compounds share a similar core structure but differ in the presence and position of substituents:

The presence of the fluorine atom in this compound can enhance its biological activity and stability, making it a unique and valuable compound for various applications.

Properties

CAS No.

163275-61-4

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

9-fluorobenzo[h]quinoline

InChI

InChI=1S/C13H8FN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H

InChI Key

OOQHWHBPBYDOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=C3)F)N=C1

Origin of Product

United States

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